2-Hydroxy-4-methylpyrimidine-5-carbonitrile
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Overview
Description
2-Hydroxy-4-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the fourth position, and a nitrile group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-methylpyrimidine with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired nitrile compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-oxo-4-methylpyrimidine-5-carbonitrile.
Reduction: Formation of 2-hydroxy-4-methylpyrimidine-5-amine.
Substitution: Formation of 2-halo-4-methylpyrimidine-5-carbonitrile derivatives.
Scientific Research Applications
2-Hydroxy-4-methylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methylpyrimidine-5-carbonitrile
- 2-Hydroxy-5-methylpyrimidine-4-carbonitrile
- 2-Hydroxy-4-ethylpyrimidine-5-carbonitrile
Uniqueness
2-Hydroxy-4-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-4-5(2-7)3-8-6(10)9-4/h3H,1H3,(H,8,9,10) |
InChI Key |
RZRMQQXRZOJDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC(=O)N1)C#N |
Origin of Product |
United States |
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